4,4'-(1Z)-Diaminostilbene-2,2'-disulfonic Acid Disodium Salt
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Overview
Description
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt is an organic compound with the molecular formula C14H12N2O6S2Na2. It is a derivative of stilbene, characterized by the presence of two amino groups and two sulfonic acid groups. This compound is widely used in various industrial applications, particularly in the production of optical brighteners and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt typically involves the deprotonation of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic acid. This can be achieved through reactions with bases such as sodium hydroxide (NaOH) or tetrabutylammonium hydroxide ((n-Bu4N)(OH)). The resulting salts are sodium 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonate and tetrabutylammonium 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with sodium hydroxide to ensure complete deprotonation and formation of the disodium salt. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and pH.
Chemical Reactions Analysis
Types of Reactions
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disodium 4,4’-dinitrostilbene-2,2’-disulfonate.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation and reducing agents such as hydrogen gas or metal hydrides for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include disodium 4,4’-dinitrostilbene-2,2’-disulfonate and various substituted derivatives of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic acid.
Scientific Research Applications
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt involves its interaction with cellular anion transporters. The compound inhibits anion permeability by binding to specific sites on the transporters, thereby blocking the transport of anions across cell membranes . This inhibition can affect various cellular processes, including ion balance and cell signaling.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Diazoaminodibenzenesulfonic Acid Disodium Salt
- 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic Acid Disodium Salt
- Disodium 4,4’-dinitrostilbene-2,2’-disulfonate
Uniqueness
4,4’-(1Z)-Diaminostilbene-2,2’-disulfonic Acid Disodium Salt is unique due to its specific structure, which allows it to form stable complexes with various metals and organic molecules. This property makes it particularly useful in the synthesis of optical brighteners and dyes, as well as in scientific research applications involving cellular transport inhibition.
Properties
Molecular Formula |
C14H12N2Na2O6S2 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
disodium;5-amino-2-[(Z)-2-(4-amino-2-sulfonatophenyl)ethenyl]benzenesulfonate |
InChI |
InChI=1S/C14H14N2O6S2.2Na/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22;;/h1-8H,15-16H2,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/b2-1-;; |
InChI Key |
YAKFHPREDNNSFX-UAIGNFCESA-L |
Isomeric SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])/C=C\C2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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